molecular formula C12H7Cl2NO3 B14083112 Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- CAS No. 22544-08-7

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro-

Cat. No.: B14083112
CAS No.: 22544-08-7
M. Wt: 284.09 g/mol
InChI Key: FJASQSODYGCTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two chlorine atoms, a nitro group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- typically involves multiple steps. One common method includes the nitration of 2-chlorophenol to introduce the nitro group, followed by chlorination to add the chlorine atoms. The phenoxy group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and chlorine groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: This compound has a similar structure but with a bromine atom instead of a nitro group.

    2-Chlorophenylacetic acid: This compound shares the chlorophenyl group but has an acetic acid moiety instead of a nitro group.

Uniqueness

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

22544-08-7

Molecular Formula

C12H7Cl2NO3

Molecular Weight

284.09 g/mol

IUPAC Name

2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene

InChI

InChI=1S/C12H7Cl2NO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H

InChI Key

FJASQSODYGCTBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.